![molecular formula C12H9ClN2O3S B13877870 Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate ester and an amide linkage to a chlorinated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The initial step involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-methylpyridine in the presence of a base such as triethylamine. This reaction forms the amide bond between the thiophene and pyridine rings.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
作用机制
The mechanism of action of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
属性
分子式 |
C12H9ClN2O3S |
|---|---|
分子量 |
296.73 g/mol |
IUPAC 名称 |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-12(17)7-4-5-14-6-8(7)15-11(16)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,16) |
InChI 键 |
YILXNDXVNCSGEW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


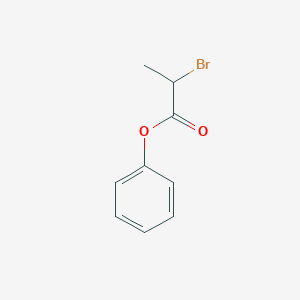



![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
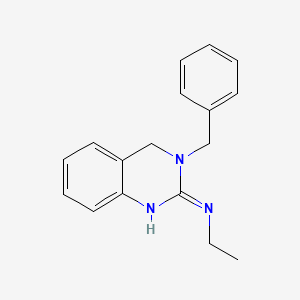
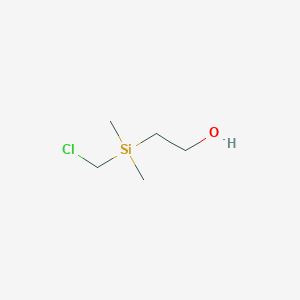
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)
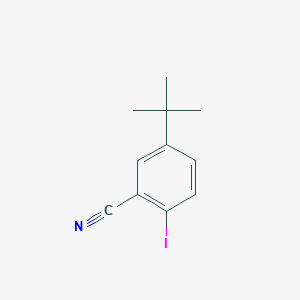
![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
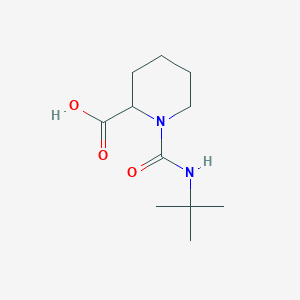
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)

